molecular formula C9H6F3N3O2 B183142 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 331647-99-5

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B183142
CAS No.: 331647-99-5
M. Wt: 245.16 g/mol
InChI Key: UWQIEJSYYZOGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a trifluoromethyl group at position 7, and a carboxylic acid moiety at position 2.

The synthesis of this compound typically involves Buchwald–Hartwig coupling or hydrolysis of ester precursors. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo hydrolysis with lithium hydroxide to yield the carboxylic acid derivative with 98% efficiency . The trifluoromethyl group enhances metabolic stability, while the carboxylic acid improves solubility and enables salt formation for optimized pharmacokinetics .

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQIEJSYYZOGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351063
Record name 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331647-99-5
Record name 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Core Functionalization via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of β-dicarbonyl compounds with 3-aminopyrazoles . For example:

  • Reaction Pathway :  diketone+3 aminopyrazoleΔpyrazolo 1 5 a pyrimidine\text{ diketone}+\text{3 aminopyrazole}\xrightarrow{\Delta}\text{pyrazolo 1 5 a pyrimidine}
  • Key Modifications :
    • Position 7 : Trifluoromethyl substitution enhances electron-withdrawing effects, directing electrophilic substitution to the 5- and 6-positions .
    • Position 2 : Carboxylic acid group enables esterification or amidation (e.g., conversion to methyl esters via HCl/MeOH) .

Carboxylic Acid Derivative Reactions

The -COOH group at position 2 participates in classical acid-mediated transformations:

Reaction Type Conditions Product Yield Reference
Esterification HCl/MeOH, refluxMethyl ester89%
Amidation EDCl/HOBt, DMFAmide derivatives75–85%
Reduction LiAlH₄, THFAlcohol (unstable)68%

Note : Reduction of the carboxylic acid to alcohol requires careful stoichiometric control to avoid over-reduction .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates regioselective substitutions:

  • Halogenation : Chlorination at position 3 using POCl₃/PCl₅ yields 3-chloro derivatives .
  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 .

Example :C H F N O +POCl C H ClF N O +HCl\text{C H F N O }+\text{POCl }\rightarrow \text{C H ClF N O }+\text{HCl}--

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Aryl boronic acids react at position 5 or 7 .
  • Buchwald-Hartwig Amination : Introduces amines at position 6 .

Optimized Conditions :

  • Catalyst: Pd(OAc

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. For instance, studies have demonstrated its efficacy against breast and lung cancer cells, suggesting its potential as a lead compound for drug development in oncology .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against viral infections. It has been noted to inhibit viral replication in cell cultures, which could lead to its application in developing antiviral therapies .

Agricultural Applications

Herbicide Development
Due to its structural features, this compound is being explored as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to develop selective herbicides that target unwanted vegetation while sparing crops .

Pesticide Formulations
In addition to herbicidal properties, there is ongoing research into formulating pesticides based on this compound. Its efficacy against certain pests makes it a valuable candidate for integrated pest management strategies .

Material Science

Polymer Chemistry
In material science, this compound is being studied for its potential use in polymer synthesis. Its unique chemical structure allows for the incorporation into polymer matrices, which can enhance the thermal stability and mechanical properties of the resulting materials .

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey FindingsReference
Medicinal ChemistryAnticancer ActivityInhibits growth of breast and lung cancer cells
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines
Antiviral ActivityInhibits viral replication in vitro
Agricultural ScienceHerbicide DevelopmentTargets specific plant enzymes
Pesticide FormulationsEffective against certain pest species
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties References
Target Compound 5-Me, 7-CF₃, 2-COOH 259.18* High solubility (due to COOH), moderate lipophilicity (logP ~2.1)
5-Methyl-7-(pentafluoroethyl)pyrazolo[...]-2-COOH 5-Me, 7-C₂F₅, 2-COOH 375.23 Higher lipophilicity (logP ~3.5); reduced solubility vs. CF₃ analog
5-Phenyl-7-(trifluoromethyl)pyrazolo[...]-2-COOH 5-Ph, 7-CF₃, 2-COOH 307.23 Enhanced π-π interactions; lower solubility (logP ~3.8)
5-(4-Methylphenyl)-7-(CF₃)pyrazolo[...]-2-COOH 5-p-Tolyl, 7-CF₃, 2-COOH 335.09 Improved binding affinity in kinase assays; similar logP to phenyl analog
5-(Furan-2-yl)-7-(CF₃)pyrazolo[...]-2-COOH 5-Furan-2-yl, 7-CF₃, 2-COOH 297.19 Polar furan enhances solubility; potential for H-bonding
Methyl ester of target compound 5-Me, 7-CF₃, 2-COOEt 287.21 Higher cell permeability (ester prodrug); requires hydrolysis for activity

*Calculated based on molecular formula C₉H₆F₃N₃O₂.

Key Findings:

Trifluoromethyl vs. Pentafluoroethyl :

  • Replacing CF₃ with C₂F₅ () increases lipophilicity but reduces aqueous solubility, limiting bioavailability in polar environments. The CF₃ group balances metabolic resistance and solubility better .

Aromatic vs. Aliphatic Substituents :

  • Phenyl or p-tolyl groups at position 5 () enhance binding to hydrophobic enzyme pockets but reduce solubility. The methyl group in the target compound offers a compromise between steric bulk and hydrophobicity .

Carboxylic Acid vs. Ester/Amide :

  • The carboxylic acid moiety (target compound) improves solubility (logD ~1.2 at pH 7.4) compared to esters (logD ~2.5) but may limit membrane permeability. Amide derivatives (e.g., ) show intermediate properties .

Heterocyclic Substituents :

  • The furan-2-yl group () introduces polarity and H-bonding capacity, making it suitable for targeting polar active sites in enzymes like COX-2 .

Synthetic Yields :

  • Hydrolysis to carboxylic acids (e.g., compound 39 in ) achieves near-quantitative yields (98%), whereas amide couplings (e.g., compounds 40–57) vary widely (33–81%) due to steric and electronic effects .

Research Implications

  • Drug Design : The target compound’s carboxylic acid group facilitates salt formation (e.g., sodium or potassium salts) for improved oral bioavailability .
  • Structure-Activity Relationships (SAR) : The CF₃ group is critical for metabolic stability, while position 5 substitutions modulate target selectivity. For instance, p-tolyl derivatives () show enhanced kinase inhibition .
  • Limitations : The carboxylic acid may require prodrug strategies (e.g., esterification) to enhance blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a therapeutic agent, particularly in oncology and enzymatic inhibition.

  • Molecular Formula : C₉H₆F₃N₃O₂
  • Molecular Weight : 245.158 g/mol
  • CAS Number : 695191-64-1
  • MDL Number : MFCD02253977
  • Purity : ≥95%

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as inhibitors of various kinases, particularly those involved in cancer progression. Specifically, studies have shown that 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives can inhibit the activity of Pim-1 and Flt-3 kinases, which are critical in cell growth and survival pathways.

Inhibition Profiles

The following table summarizes the kinase inhibition profiles for selected pyrazolo[1,5-a]pyrimidine compounds:

CompoundKinase Target% Inhibition at 1 μM
Compound 11bPim-1>98%
Compound 11bFlt-395%
Compound 11bTRKC96%
Other KinasesVarious50% - 90%

Anticancer Activity

In vitro studies have demonstrated that 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives significantly suppress cell proliferation in cancer cell lines. The compounds exhibit submicromolar potency in inhibiting colony formation assays, indicating their potential as anticancer agents.

Case Studies

  • Pim-1 Inhibition : A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidines against Pim-1, showing that compound 11b inhibited BAD phosphorylation at serine 112 effectively, suggesting a mechanism through which these compounds mediate their cellular effects.
  • Selectivity Profile : The selectivity of compound 11b was assessed against a panel of 119 oncogenic kinases, revealing a high selectivity score (S(50) = 0.14), indicating minimal off-target effects compared to first-generation inhibitors.

Safety and Toxicology

The safety profile of these compounds is crucial for their development as therapeutic agents. Notably, the pyrazolo[1,5-a]pyrimidine derivatives have shown a favorable hERG profile (>30 μM), suggesting low cardiotoxicity risk.

Q & A

Q. What are the conventional synthetic routes for 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves cyclization reactions using precursors such as 5-aminopyrazoles and diketones. For example, condensation of 5-amino-3-substituted pyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux yields the pyrazolo[1,5-a]pyrimidine core. Subsequent trifluoromethylation at position 7 and carboxylation at position 2 are achieved via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Crystallization from solvents like cyclohexane or DMF is often used for purification .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions. For instance, the trifluoromethyl group (CF3\text{CF}_3) at position 7 appears as a singlet in 19F^{19}F NMR, while the carboxylic acid proton (if present) shows broad resonance near δ 12–13 ppm .
  • X-ray Crystallography : Single-crystal analysis confirms planar fused pyrazole-pyrimidine rings (dihedral angle <2°) and substituent orientations. For example, the trifluoromethyl group’s orientation affects π-π stacking interactions critical for bioactivity .

Q. What safety protocols are essential during experimental handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate halogenated waste (e.g., trifluoromethyl byproducts) and neutralize acidic residues before disposal. Collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity?

The CF3\text{CF}_3 group enhances metabolic stability and hydrophobic interactions with target enzymes. For example, in kinase inhibition assays, its electron-withdrawing nature increases binding specificity to ATP-binding pockets. Comparative studies with non-fluorinated analogs show a 10–50× improvement in IC50_{50} values for targets like HMG-CoA reductase .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

  • Reaction Solvent Optimization : Use DMF or THF for improved solubility of intermediates. Ethanol/water mixtures enhance crystallization efficiency .
  • Catalyst Screening : Pd(PPh3_3)4_4 or CuI catalysts improve trifluoromethylation efficiency (yield: 60–85% vs. 40% without catalysts) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Recrystallization from cyclohexane achieves >98% purity .

Q. How can structural modifications at positions 2 and 5 enhance target selectivity?

  • Position 2 (Carboxylic Acid) : Esterification (e.g., ethyl ester) improves membrane permeability for cellular assays. Amide derivatives (e.g., coupling with amines) increase solubility for in vivo studies .
  • Position 5 (Methyl Group) : Substitution with bulkier groups (e.g., phenyl or pyridyl) alters steric hindrance, reducing off-target effects in enzyme assays. For instance, 5-phenyl analogs show 3× higher selectivity for COX-2 over COX-1 .

Q. What in vitro and in vivo models are suitable for evaluating its anticancer potential?

  • In Vitro : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50}. Flow cytometry assesses apoptosis via Annexin V/PI staining .
  • In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) evaluate tumor growth inhibition. Pharmacokinetic studies (plasma half-life, bioavailability) guide dosing regimens .

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?

X-ray diffraction clarifies ambiguous NOE correlations or coupling constants. For example, in a study of a similar pyrazolo[1,5-a]pyrimidine, NMR suggested a planar structure, but crystallography revealed a slight puckering (dihedral angle: 1.3°), impacting docking simulations .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR and HPLC data with theoretical calculations (e.g., DFT for 13C^{13}C chemical shifts) to resolve structural ambiguities .
  • Bioactivity Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate enzyme inhibition via Western blotting or fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.